

Investigating the Anticancer Potential of CBP/p300 Inhibitors: A Technical Guide

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Disclaimer: Initial searches for "CB30900" did not yield any relevant results pertaining to anticancer research. The scientific literature available through public search engines does not contain information on a compound with this designation in the context of cancer therapy. Therefore, this guide will focus on a closely related and well-documented class of anticancer agents: CREB-binding protein (CBP) and p300 inhibitors.

This technical guide provides an in-depth overview of the core mechanisms, preclinical data, and experimental protocols associated with the investigation of CBP/p300 inhibitors as potential cancer therapeutics. It is intended for researchers, scientists, and drug development professionals actively involved in oncology research.

Introduction to CBP/p300 as Anticancer Targets

The homologous proteins CREB-binding protein (CBP) and p300 are transcriptional coactivators that function as histone acetyltransferases (HATs).[1] By acetylating histone and nonhistone proteins, they play a crucial role in regulating gene expression involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2][3]

In the context of oncology, CBP/p300 are frequently overexpressed in various cancers and their activity is linked to the transcriptional activation of key oncogenes and cancer-promoting pathways.[2][4] Inhibition of CBP/p300 has emerged as a promising therapeutic strategy to counteract tumorigenesis, overcome drug resistance, and suppress tumor progression.[4] This is achieved by targeting either their histone acetyltransferase (HAT) catalytic domain or their chromatin-interacting bromodomain.[5]



Mechanism of Action of CBP/p300 Inhibitors

CBP/p300 inhibitors exert their anticancer effects primarily by modulating the transcription of oncogenes. By inhibiting the HAT activity or the bromodomain function of CBP/p300, these compounds can lead to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at the promoters and enhancers of target genes.[4] This epigenetic modification is crucial for the recruitment of the transcriptional machinery, and its reduction leads to the downregulation of key cancer drivers such as MYC, androgen receptor (AR), and IRF4.[2][6][7]

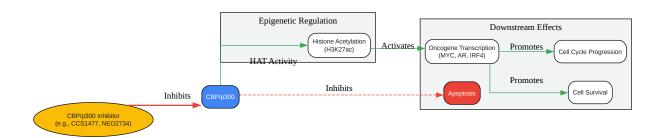
The inhibition of CBP/p300 has been shown to induce several anticancer cellular responses, including:

- Cell Cycle Arrest: By downregulating cyclins and other cell cycle progression factors,
 CBP/p300 inhibitors can halt cancer cells in the G1 phase.[8][9]
- Apoptosis: The suppression of survival pathways and pro-survival genes can lead to programmed cell death in cancer cells.
- Cellular Senescence: In some contexts, inhibition of p300/CBP can drive cancer cells into a state of irreversible cell cycle arrest known as senescence.[10]
- Modulation of the Tumor Microenvironment: CBP/p300 activity is implicated in immune evasion.[4] Their inhibition can potentially enhance anti-tumor immunity.

Key Signaling Pathways Modulated by CBP/p300 Inhibition

The anticancer effects of CBP/p300 inhibitors are mediated through the modulation of several critical signaling pathways.





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Core mechanism of CBP/p300 inhibition in cancer.

Quantitative Preclinical Data of Selected CBP/p300 Inhibitors

The following tables summarize the in vitro and in vivo preclinical activity of two notable CBP/p300 inhibitors, CCS1477 (inobrodib) and NEO2734.

Table 1: In Vitro Antiproliferative Activity (IC50) of CBP/p300 Inhibitors



Inhibitor	Cancer Type	Cell Line	IC50 (nM)	Assay Type	Incubation Time (hours)
CCS1477 (inobrodib)	Prostate Cancer	22Rv1	96	Proliferation Assay	Not Specified
Prostate Cancer	VCaP	49	Proliferation Assay	Not Specified	
Multiple Myeloma	OPM-2	5	CellTiter-Glo	120	
Multiple Myeloma	RPMI-8226	6	CellTiter-Glo	120	•
Acute Myeloid Leukemia	MOLM-16	Not Specified	CellTiter-Glo	Not Specified	
NEO2734	NUT Midline Carcinoma	1015	44.04	Proliferation Assay	Not Specified
NUT Midline Carcinoma	14169	77.37	Proliferation Assay	Not Specified	
Leukemia (Median)	Various	280	Proliferation Assay	72	
Lymphoma (Median)	Various	300	Proliferation Assay	72	•
Prostate Cancer (Median)	Various	460	Proliferation Assay	72	
Diffuse Large B-cell Lymphoma (Median)	Various	157	Proliferation Assay	72	

Data compiled from multiple sources.[2][11][12]



Table 2: In Vivo Efficacy of CBP/p300 Inhibitors in

Xenograft Models

Inhibitor	Cancer Model	Dosing Schedule	Tumor Growth Inhibition	Reference
CCS1477 (inobrodib)	22Rv1 (Prostate Cancer)	10, 20 mg/kg qd or 30 mg/kg qod (oral) for 28 days	Complete tumor growth inhibition	[2]
MOLM-16 (AML)	5, 10, 20 mg/kg qd (oral)	Dose-dependent reduction in tumor growth, with regressions at 20mg/kg	[13]	
NEO2734	JR588 (UPS PDX)	10 mg/kg qd (oral)	Significant reduction in tumor growth	[4]
KN473 (UPS PDX)	10 mg/kg qd (oral)	Reduction in tumor growth	[4]	
PER-403 (NMC)	5, 8, 10 mg/kg qd (oral) for 28 days	Markedly improved survival	[8][14]	_

qd = once daily; qod = every other day; UPS = Undifferentiated Pleomorphic Sarcoma; PDX = Patient-Derived Xenograft; NMC = NUT Midline Carcinoma; AML = Acute Myeloid Leukemia.

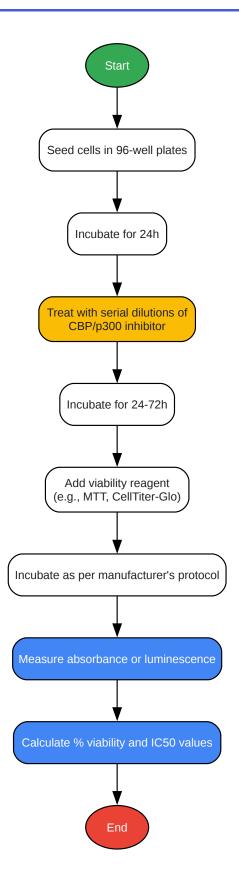
Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of CBP/p300 inhibitors are provided below.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of CBP/p300 inhibitors on cancer cell lines.





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Workflow for a typical cell viability assay.



Protocol: MTT Assay

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
 and allow them to adhere overnight.
- Treatment: The following day, treat the cells with a serial dilution of the CBP/p300 inhibitor. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
- MTT Addition: Add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Target Gene Expression

Western blotting is used to detect changes in the protein expression of CBP/p300 targets, such as MYC and AR.[1][15]

Protocol:

- Cell Lysis: Treat cells with the CBP/p300 inhibitor for the desired time, then harvest and lyse
 the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.



- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-MYC, anti-AR) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
- Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

siRNA-Mediated Knockdown of CBP/p300

Small interfering RNA (siRNA) can be used to specifically silence the expression of CBP and p300 to mimic the effects of a chemical inhibitor and validate their role in a particular cancer context.[10][17][18]

Protocol:

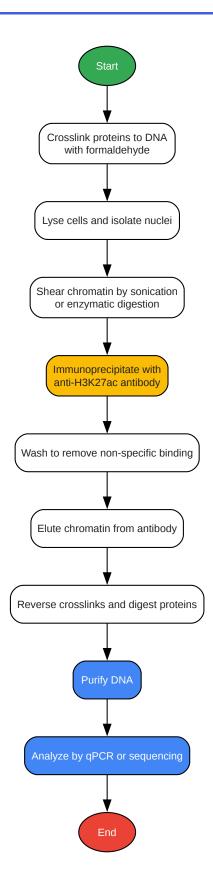
- Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
- Transfection: Transfect the cells with siRNAs targeting CBP, p300, or a non-targeting control
 using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's
 instructions.[19]
- Incubation: Incubate the cells for 48-72 hours post-transfection.
- Analysis: Harvest the cells and analyze the knockdown efficiency by Western blotting or RTqPCR. The phenotypic effects of the knockdown can be assessed using cell viability assays or other functional assays.[10]



Chromatin Immunoprecipitation (ChIP) for H3K27ac

ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is used to determine the effect of CBP/p300 inhibitors on the levels of H3K27ac at specific gene promoters or enhancers.[20][21]





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